![molecular formula C13H22Cl2N2 B3090248 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride CAS No. 1209-04-7](/img/structure/B3090248.png)
1-(2-Phenylethyl)-4-piperidinamine dihydrochloride
Overview
Description
1-(2-Phenylethyl)-4-piperidinamine dihydrochloride, also known as N-(2-phenylethyl)-4-piperidinamine dihydrochloride, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective dopamine transporter (DAT) inhibitor, which means it can selectively bind to and inhibit the reuptake of dopamine in the brain. This property makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Scientific Research Applications
Pharmacological Effects of Similar Compounds
One study on MT-45, a novel psychoactive substance with opioid-like effects, discusses its availability, use, desired and unwanted effects, and potential for dependency, suggesting similarities in pharmacological activity to other opioids (Sindhu M. Siddiqi et al., 2015).
Therapeutic Potential of Piperazine Derivatives
Another study reviews the significance of the piperazine moiety in drug design, highlighting its presence in drugs with diverse therapeutic uses. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules (A. Rathi et al., 2016).
Synthesis and Evaluation of Ligands for D2-like Receptors
Further research explores the contributions of pharmacophoric groups, such as arylcycloalkylamines, to the potency and selectivity of synthesized agents at D2-like receptors, which may be relevant to understanding the biological activity of 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride (D. Sikazwe et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride is the opioid receptors , specifically the mu-opioid receptors . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
1-(2-Phenylethyl)-4-piperidinamine dihydrochloride acts as an agonist at the mu-opioid receptors . It binds to these receptors, triggering a series of intracellular events that lead to the inhibition of pain signal transmission .
Biochemical Pathways
The compound’s interaction with the mu-opioid receptors initiates a cascade of biochemical reactions. These include hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Additionally, phase II metabolic reactions such as glucuronide or sulfate conjugate formation can be expected .
Pharmacokinetics
Based on its structural similarity to fentanyl, it can be anticipated that it shares similar adme properties .
Result of Action
The binding of 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride to the mu-opioid receptors results in potent analgesic effects . It is also associated with a risk of addiction and severe adverse effects, including coma and death .
properties
IUPAC Name |
1-(2-phenylethyl)piperidin-4-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDCYKWYDHYNLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC2=CC=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-4-piperidinamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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